1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole
Description
1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a phenyl group and a trimethylsilyl (TMS) moiety attached to the ethyl chain at the 1-position of the benzotriazole core. The TMS group confers unique electronic and steric properties, influencing reactivity and stability .
Properties
IUPAC Name |
[2-(benzotriazol-1-yl)-2-phenylethyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3Si/c1-21(2,3)13-17(14-9-5-4-6-10-14)20-16-12-8-7-11-15(16)18-19-20/h4-12,17H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHDRTMLUUGTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable phenylethyl halide in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a benzotriazole-amine derivative, while oxidation can produce a benzotriazole-ketone compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of benzotriazole derivatives, including 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole, in anticancer therapies. Benzotriazoles have been shown to exhibit selective inhibition against various cancer cell lines. For instance, compounds derived from benzotriazoles have been investigated for their ability to inhibit key kinases involved in cancer progression, such as PKMYT1. These compounds can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Benzotriazole derivatives have been evaluated for their effectiveness against a range of bacteria and fungi. Their mechanism often involves disrupting cellular processes or inhibiting essential enzymes within microbial cells. This makes them promising candidates for developing new antibiotics or antifungal agents .
Materials Science
UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in plastics and coatings. The presence of the benzotriazole moiety helps absorb harmful UV radiation, preventing degradation of materials. This application is particularly relevant in industries where materials are exposed to sunlight for extended periods, such as automotive and construction sectors .
Corrosion Inhibitors
The compound's ability to form stable complexes with metal ions makes it suitable as a corrosion inhibitor. It can be incorporated into coatings or applied directly to metal surfaces to enhance their resistance to corrosion, thereby extending the lifespan of metal products .
Organic Synthesis
Catalytic Applications
In organic synthesis, this compound can act as a catalyst or a reagent in various chemical reactions. Its use in palladium-catalyzed reactions has been documented, showcasing its ability to facilitate cross-coupling reactions efficiently. This property is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Functionality |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Disruption of microbial cellular processes | |
| Materials Science | UV stabilizers | Absorption of UV radiation |
| Corrosion inhibitors | Formation of stable metal complexes | |
| Organic Synthesis | Catalysts in organic reactions | Facilitation of cross-coupling reactions |
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of benzotriazole derivatives, this compound was found to selectively inhibit PKMYT1 kinase activity. This inhibition resulted in reduced growth rates of CCNE1-amplified tumor cells in xenograft models, indicating its potential as a therapeutic agent for specific cancer types .
Case Study 2: UV Stabilization
A comparative study on various UV stabilizers demonstrated that formulations containing benzotriazole derivatives significantly outperformed traditional stabilizers in preventing polymer degradation under UV exposure. The study highlighted the effectiveness of these compounds in enhancing the durability of outdoor materials .
Mechanism of Action
The mechanism of action of 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .
In medicinal chemistry, the compound’s mechanism of action may involve binding to active sites of enzymes or receptors, thereby modulating their function. For example, benzotriazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The structural analogs of 1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole vary in their aryl and alkyl substituents, leading to differences in physical properties, spectral characteristics, and reactivity.
Table 1: Key Properties of Selected Benzotriazole Derivatives
Notes:
- Aryl substituents : Derivatives with electron-donating groups (e.g., 4-methylphenyl in ) may exhibit enhanced stability in electrophilic reactions compared to the parent phenyl-substituted compound.
- Heterocyclic substituents : The nitroimidazole-containing derivative (C14H16N6O2) shows bioactivity relevance, with a higher melting point (167–170°C) due to strong intermolecular interactions from the nitro group .
Biological Activity
1-[1-Phenyl-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole (CAS Number: 16654-62-9) is a compound belonging to the benzotriazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Formula: C15H18N4
- Molecular Weight: 286.40 g/mol
- LogP: 3.6335 (indicates moderate lipophilicity)
Antimicrobial Activity
Recent studies have shown that benzotriazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate antibacterial activity |
| Staphylococcus aureus | Mild antibacterial activity |
| Candida albicans | Antifungal activity |
In vitro assays demonstrated that this compound inhibited the growth of these pathogens at varying concentrations, suggesting its potential as a therapeutic agent against infections caused by these microorganisms .
Anti-inflammatory Activity
The anti-inflammatory effects of benzotriazole derivatives have been well-documented. The compound was evaluated in animal models for its ability to reduce inflammation markers. Results indicated that it significantly lowered levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg .
Case Study:
A study conducted on a rat model of paw edema showed that treatment with the compound led to a reduction in paw swelling by approximately 60% compared to the control group after 24 hours post-administration.
Anticancer Activity
The anticancer potential of benzotriazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound exhibited cytotoxic effects with an IC50 value of 25 µM. Mechanistic studies suggested that it triggers apoptosis through the mitochondrial pathway .
Q & A
Q. Basic
- ¹H/¹³C NMR : Compare experimental shifts with theoretical predictions (DFT calculations) for benzotriazole protons (δ 7.5–8.5 ppm) and trimethylsilyl groups (δ 0.1–0.5 ppm) .
- IR : Validate functional groups (e.g., triazole C=N stretches at 1500–1600 cm⁻¹) .
- Elemental Analysis : Ensure <1% deviation between experimental and calculated C/H/N/Si content .
What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
Q. Advanced
- Cross-Validation : Use multiple computational methods (e.g., DFT with B3LYP/6-31G** vs. MP2) to assess consistency in NMR/IR predictions .
- Solvent Effects : Incorporate solvent polarity corrections (e.g., PCM models) to align theoretical and experimental data .
- X-ray Crystallography : Resolve ambiguities by comparing experimental crystal structures with computational geometries .
How can DFT calculations elucidate the electronic properties of this compound?
Advanced
DFT studies (e.g., Gaussian09 with B3LYP functional) analyze:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing effects of the trimethylsilyl group) .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for docking studies .
What experimental design principles optimize reaction yields for derivatives?
Q. Basic
- Factorial Design : Vary solvent polarity, catalyst loading, and temperature in a 2³ factorial matrix to identify optimal conditions .
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive silyl intermediates .
How to design docking studies to investigate potential bioactivity?
Q. Advanced
- Protein Preparation : Retrieve target structures (e.g., PDB ID 1XYZ) and optimize hydrogen bonding networks.
- Ligand Poses : Simulate binding using AutoDock Vina, focusing on triazole-silyl interactions with hydrophobic pockets (docking scores < −7.0 kcal/mol indicate strong binding) .
What are key reproducibility challenges in synthesizing this compound?
Q. Basic
- Moisture Sensitivity : Trimethylsilyl groups hydrolyze readily; use anhydrous solvents and gloveboxes .
- Byproduct Formation : Monitor reaction progress via TLC to minimize triazole dimerization .
How do substituents on the phenyl ring influence reactivity and stability?
Q. Advanced
- Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents reduce electron density on the triazole, enhancing thermal stability (TGA data shows decomposition >250°C) .
- Steric Effects : Ortho-substituents hinder silyl group rotation, altering crystallinity (verified via XRD) .
What advanced characterization techniques validate structural anomalies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
